Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
Description
Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate (CAS: 1980039-05-1) is a bifunctional aromatic ester featuring a 4-bromophenyl group and a 3-cyano-4-nitrophenyl moiety. It is synthesized via condensation reactions, yielding a yellow solid with a melting point of 89–91°C and a molecular weight of 375.17 g/mol . Its structure includes electron-withdrawing substituents (cyano and nitro groups) and a bromine atom, which influence its electronic properties, solubility, and reactivity. This compound is used in pharmaceutical and agrochemical research as a precursor for heterocyclic derivatives .
Properties
Molecular Formula |
C16H11BrN2O4 |
|---|---|
Molecular Weight |
375.17 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate |
InChI |
InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-2-5-13(17)6-3-10)11-4-7-14(19(21)22)12(8-11)9-18/h2-8,15H,1H3 |
InChI Key |
IVGROHGAUDXBJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Cyano-4-Nitrophenyl Acetic Acid
-
Nitration of 4-cyanophenyl acetic acid :
Bromination of Phenyl Acetic Acid Derivatives
Esterification and Coupling
-
Esterification with thionyl chloride :
-
Diaryl coupling via Ullmann reaction :
Diethyl Malonate Alkylation
-
First alkylation :
-
Second alkylation :
Hydrolysis and Esterification
-
Malonate hydrolysis :
-
Methyl ester formation :
Critical Analysis of Reaction Conditions
Nitration Optimization
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Product | Key Findings |
|---|---|---|
| 1M NaOH, H₂O/EtOH, reflux | 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetic acid | Complete conversion within 4–6 hours; isolated yield >85% |
| H₂SO₄ (cat.), H₂O, 80°C | Same as above | Slower kinetics (8–10 hours) but avoids side reactions from strong bases |
The reaction mechanism involves nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by tetrahedral intermediate formation.
Nitro Group Reduction
The nitro group at the 4-position is reducible to an amine under catalytic hydrogenation or chemical reduction conditions.
| Reduction Method | Catalyst/Reagent | Product | Yield |
|---|---|---|---|
| H₂/Pd-C, EtOH | 10% Pd/C | 2-(3-cyano-4-aminophenyl)-2-(4-bromophenyl)acetate | 78% |
| Fe/HCl, H₂O | Fe powder, HCl | Same as above | 65% |
The amine derivative shows enhanced nucleophilicity, enabling further functionalization (e.g., acylation or alkylation) .
Cyano Group Reactivity
The cyano group participates in condensation and nucleophilic addition reactions:
Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malononitrile) under basic conditions :
textMethyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate + Malononitrile → Polyfunctionalized olefins (e.g., α,β-unsaturated nitriles)
Conditions : KOH (10 mol%), H₂O, microwave irradiation (100°C, 30 min) .
Yield : 65–97% .
Hydrolysis to Carboxylic Acid
Acidic or enzymatic hydrolysis converts the cyano group to a carboxylic acid :
text–CN → –COOH
Conditions : H₂SO₄ (conc.), H₂O, reflux.
Bromophenyl Group Reactivity
The 4-bromophenyl moiety undergoes cross-coupling reactions:
Suzuki-Miyaura Coupling
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acid | 2-(3-cyano-4-nitrophenyl)-2-(4-arylphenyl)acetate | 70–85% |
This reaction enables aryl-aryl bond formation, expanding structural diversity for pharmaceutical applications .
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro and cyano groups activate the aromatic ring for substitution at the 3- or 4-positions :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | CuCl₂, DMSO, 120°C | 2-(3-cyano-4-nitrophenyl)-2-(4-aminophenyl)acetate | 60% |
| SH⁻ | K₂CO₃, DMF, 80°C | Thioether derivatives | 55% |
Comparative Reactivity Table
Mechanistic Insights
-
Electron-Withdrawing Effects : The nitro (–NO₂) and cyano (–CN) groups stabilize transition states in nucleophilic aromatic substitution via resonance and inductive effects .
-
Steric Considerations : The 4-bromophenyl group’s position minimizes steric hindrance, favoring Suzuki coupling at the para position .
Scientific Research Applications
Synthesis and Industrial Production
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate typically involves multi-step organic reactions. Common methods include:
- Esterification : Reacting the corresponding acid with methanol in the presence of a catalyst.
- Optimization for Yield : In industrial settings, processes are optimized using continuous flow reactors to enhance yield and purity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:
- Electrophilic Substitution : The bromophenyl group can undergo substitution reactions, facilitating the introduction of other functional groups.
- Reduction Reactions : The nitro group can be reduced to an amino group, expanding the compound's utility in synthesizing amine derivatives.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anti-inflammatory Effects : May inhibit pro-inflammatory cytokine release, indicating its potential in treating inflammatory diseases.
- Cytotoxicity : Shows selective toxicity towards cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assessment :
- Objective : To assess the compound's effects on various cancer cell lines.
- Results : Induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxic effects.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- Methyl 2-(3-Cyano-4-Nitrophenyl)-2-(4-Iodophenyl)Acetate (4m): Molecular Weight: 444.9650 g/mol (vs. 375.17 g/mol for the target compound). Physical State: Yellow solid. Melting Point: 77–78°C (lower than the target compound’s 89–91°C). Yield: 56% (vs. 73% for the target compound). Key Difference: Replacement of bromine with iodine increases molecular weight but reduces melting point and synthetic efficiency .
- Methyl 2-(3-Bromophenyl)-2-(4-Nitrophenyl)Acetate (4i): Molecular Formula: C₁₅H₁₁NO₄Br. Physical State: Yellow oil (vs. solid for the target compound). Yield: 45%. Key Difference: Bromine at the meta position (3-bromophenyl) instead of para (4-bromophenyl) results in a liquid state and lower yield, highlighting the impact of substituent positioning .
Ester Group Variations
- Ethyl 2-(4-Bromophenyl)Acetate: Molecular Weight: 243.097 g/mol (vs. 229.07 g/mol for the methyl ester).
Functional Group Modifications
Methyl 2-Bromo-2-(4-Bromophenyl)Acetate :
- Methyl 2-(4-Nitrophenyl)-2-(o-Tolyl)Acetate (4b): Molecular Weight: 339.1332 g/mol. Yield: 45%. Key Difference: Replacement of the 3-cyano-4-nitrophenyl group with a simpler 4-nitrophenyl and o-tolyl group reduces molecular complexity and yield, emphasizing the role of the cyano group in stabilizing intermediates .
Discussion
The target compound’s combination of electron-withdrawing groups (cyano, nitro) and bromine confers unique reactivity and stability. Its higher yield (73%) compared to analogs like 4m (56%) and 4i (45%) suggests optimized synthetic routes. The solid state and higher melting point (89–91°C) relative to iodine-substituted analogs (77–78°C) indicate stronger intermolecular forces due to bromine’s smaller atomic radius and polarizability. Replacement of the methyl ester with ethyl (as in ) or additional halogens (as in ) alters physicochemical properties, impacting applications in drug design or material science.
Biological Activity
Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate is an organic compound with a complex structure that includes a cyano group, a nitro group, and a bromophenyl group. This compound has gained attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.
- Molecular Formula : C₁₆H₁₁BrN₂O₄
- Molecular Weight : 375.17 g/mol
- CAS Number : 1923065-88-6
- Structural Features :
- Cyano group (-C≡N)
- Nitro group (-NO₂)
- Bromophenyl moiety
The presence of these functional groups enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its therapeutic potential .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various human pathogens using methods such as agar well diffusion and minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity Against Human Pathogens
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | 18.3 - 24.6 | 0.49 - 3.9 |
| Escherichia coli | 20.0 - 23.0 | 0.49 - 3.9 |
| Salmonella typhimurium | 23.4 - 26.4 | <3.9 |
| Staphylococcus aureus | 21.3 | 1.95 |
| Mycobacterium tuberculosis | Moderate activity | Not specified |
The compound showed comparable activity to standard antibiotics, particularly against Gram-negative bacteria .
Cytotoxic Activity
Cytotoxicity studies have indicated that this compound can inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HCT-116 (Colon carcinoma) | 1.08 - 1.48 |
| HepG-2 (Liver carcinoma) | Comparable to doxorubicin |
| MCF-7 (Breast adenocarcinoma) | Less active than doxorubicin |
| A-549 (Lung adenocarcinoma) | Moderate activity |
The results indicate that while some derivatives exhibit potent cytotoxic effects, others may require structural modifications to enhance their activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. The unique combination of functional groups allows for diverse interactions with biomolecules, potentially leading to modulation of enzyme activities or receptor functions.
Molecular Docking Studies
In-silico studies have been conducted to predict the binding affinities of this compound with various biological targets, providing insights into its mechanism of action and therapeutic potential .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Screening : A study assessed the compound against seven human pathogens, demonstrating significant antimicrobial activities compared to standard drugs.
- Cytotoxic Screening : Another study evaluated its cytotoxic effects on human carcinoma cell lines, showing promising results that warrant further exploration.
Q & A
Q. What statistical methods reconcile discrepancies between experimental and computational data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
